

A Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzoic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzoic anhydride

Cat. No.: B1302771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **4-(Trifluoromethyl)benzoic anhydride**, with a specific focus on its melting point. The information herein is compiled to support research, synthesis, and drug development applications where this reagent is utilized.

Core Physical and Chemical Properties

4-(Trifluoromethyl)benzoic anhydride is a versatile chemical reagent, notable for the presence of the trifluoromethyl group which enhances its reactivity and solubility in many organic solvents.^[1] It is frequently used in the synthesis of pharmaceuticals and agrochemicals, serving as a crucial intermediate for introducing trifluoromethyl moieties into target molecules.^[1] The compound typically appears as a white to off-white crystalline solid.^[1] ^[2]^[3]^[4]

Quantitative Data Summary

The physical properties of **4-(Trifluoromethyl)benzoic anhydride** are summarized in the table below for ease of reference and comparison. Data has been aggregated from multiple chemical suppliers and databases.

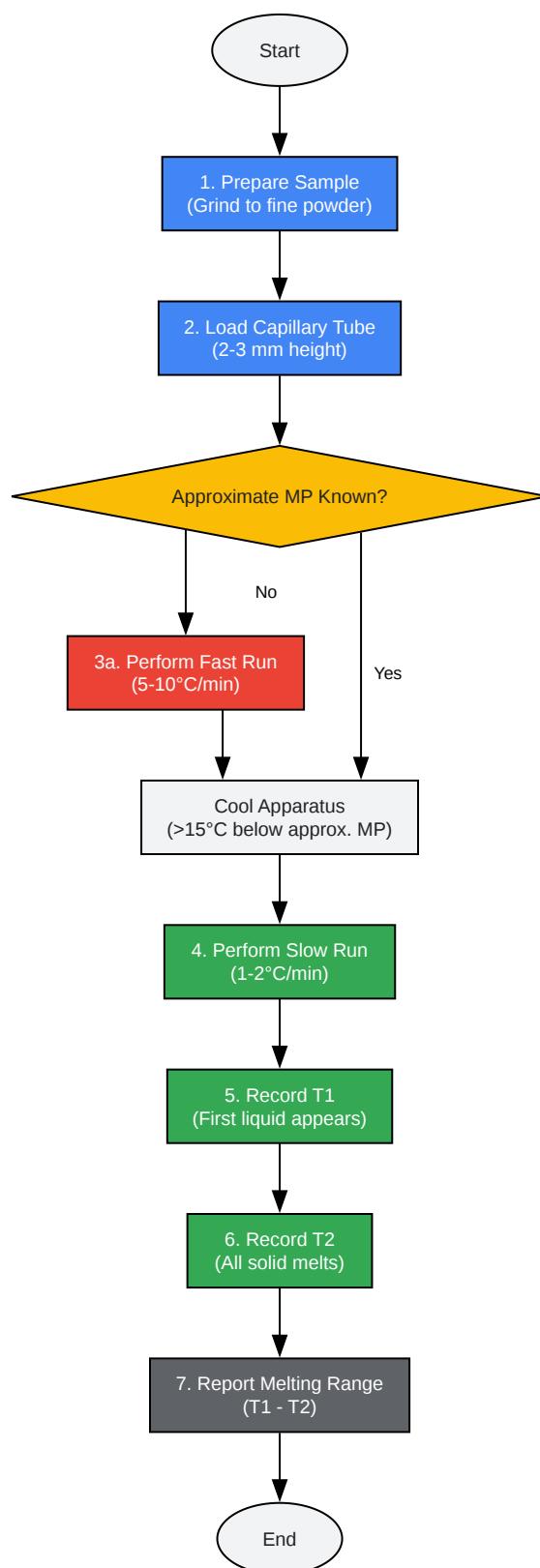
Property	Value	Citations
Melting Point	127.0 - 133.0 °C	[1] [2] [3]
Molecular Formula	C ₁₆ H ₈ F ₆ O ₃	[1] [2] [3] [5]
Molecular Weight	362.23 g/mol	[1]
Appearance	White to off-white crystalline powder/solid	[1] [2] [3] [4]
CAS Number	25753-16-6	[1] [2] [3]
Purity (Typical)	≥97% (GC/NMR)	[1] [2] [3] [4]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[\[6\]](#) A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[\[6\]](#)[\[7\]](#) The following is a generalized experimental protocol for the accurate determination of the melting point of **4-(Trifluoromethyl)benzoic anhydride** using a modern digital melting point apparatus (e.g., a Mel-Temp).

Materials and Equipment:

- **4-(Trifluoromethyl)benzoic anhydride** sample
- Mortar and pestle
- Capillary tubes (sealed at one end)
- Digital melting point apparatus (e.g., Mel-Temp)
- Spatula


Procedure:

- Sample Preparation: A small amount of the **4-(Trifluoromethyl)benzoic anhydride** is placed in a mortar and finely ground into a powder using a pestle.[\[6\]](#) This ensures uniform heat distribution.

- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[7][8] This process is repeated until 2-3 mm of tightly packed sample is in the bottom of the tube.[8]
- Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid measurement can be performed.[6] The sample is heated at a fast rate (e.g., 5-10 °C per minute) to quickly find an approximate melting range.[8]
- Accurate Melting Point Determination:
 - The apparatus is allowed to cool to at least 15-20 °C below the approximate melting point observed in the rapid run.[6][8]
 - A fresh capillary tube with the sample is inserted into the apparatus.[8]
 - The heating rate is set to a slow, controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.
 - The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range (T_1).[6]
 - The temperature at which the last solid crystal liquefies is recorded as the end of the melting range (T_2).[6]
- Reporting: The result is reported as a melting point range ($T_1 - T_2$). For a pure sample of **4-(Trifluoromethyl)benzoic anhydride**, this range should fall within the values specified in the table above.

Visualization of Experimental Workflow

The logical flow for determining the melting point of a solid organic compound is depicted in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. H34480.06 [thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Trifluoromethylbenzoic anhydride | C16H8F6O3 | CID 2760733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. almaaql.edu.iq [almaaql.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. community.wvu.edu [community.wvu.edu]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzoic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302771#physical-properties-of-4-trifluoromethylbenzoic-anhydride-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com